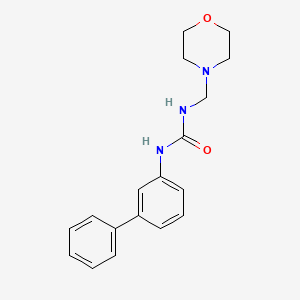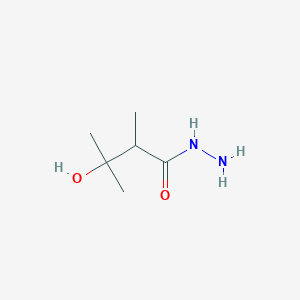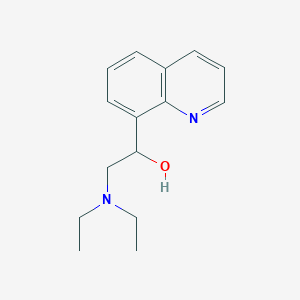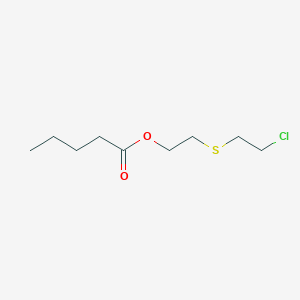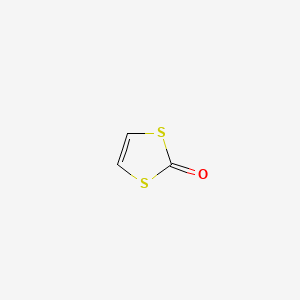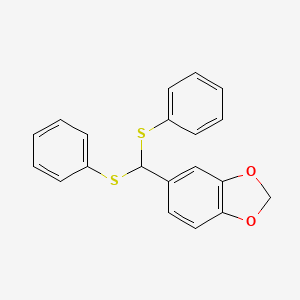
5-(Bis(phenylthio)methyl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bis(phenylthio)methyl)-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring substituted with a bis(phenylthio)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(phenylthio)methyl)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with bis(phenylthio)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Bis(phenylthio)methyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio groups, where nucleophiles such as amines or alkoxides replace the phenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or THF.
Substitution: Amines, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
5-(Bis(phenylthio)methyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 5-(Bis(phenylthio)methyl)-1,3-benzodioxole is not fully understood. it is believed to interact with biological targets through its phenylthio groups, which can form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylthio/seleno methyl)-1,2,3-triazoles: These compounds have similar phenylthio groups but differ in their core structure.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains phenylthio groups and is used as a catalyst in organic reactions.
Uniqueness
5-(Bis(phenylthio)methyl)-1,3-benzodioxole is unique due to its benzodioxole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
6302-93-8 |
|---|---|
Molecular Formula |
C20H16O2S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5-[bis(phenylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H16O2S2/c1-3-7-16(8-4-1)23-20(24-17-9-5-2-6-10-17)15-11-12-18-19(13-15)22-14-21-18/h1-13,20H,14H2 |
InChI Key |
CTZRGBQIQAQJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


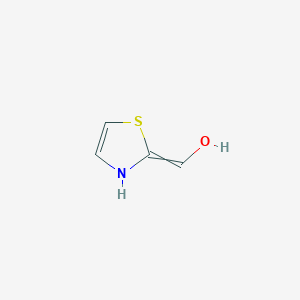
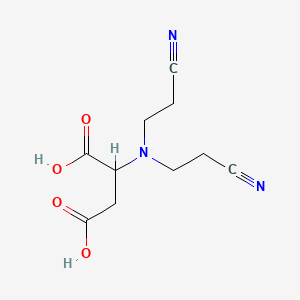

![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)

